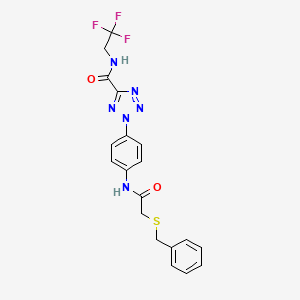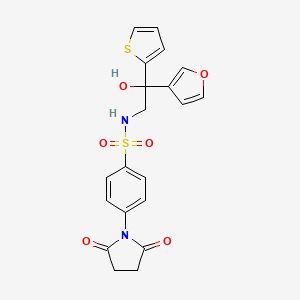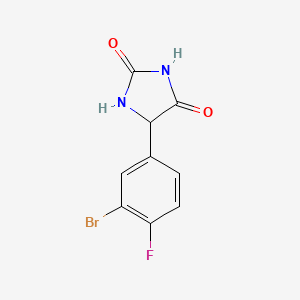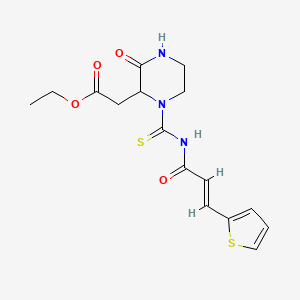
2-(4-(2-(benzylthio)acetamido)phenyl)-N-(2,2,2-trifluoroethyl)-2H-tetrazole-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "2-(4-(2-(benzylthio)acetamido)phenyl)-N-(2,2,2-trifluoroethyl)-2H-tetrazole-5-carboxamide" is a chemical entity that may be related to the broader class of compounds with potential antimicrobial and pharmacological properties. While the specific compound is not directly mentioned in the provided papers, the papers do discuss related compounds with similar structural motifs, such as benzothiazole and benzothiophene derivatives, which are known for their biological activities .
Synthesis Analysis
The synthesis of related compounds, as described in the papers, involves the interaction of various starting materials to form novel structures with potential biological activities. For instance, a series of N-[2-phenyl-4-oxo-1,3-thiazolidin-3-yl]-1,2-benzothiazole-3-carboxamides/acetamides were synthesized and evaluated for their antimicrobial activity . Similarly, azomethine derivatives of 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide were synthesized by reacting aromatic aldehydes with an amino benzothiophene derivative in ethanol . These methods may provide insights into the synthesis of the compound , suggesting that a targeted synthetic approach could be employed to obtain the desired compound with high purity.
Molecular Structure Analysis
The molecular structure of compounds similar to the one has been analyzed using various spectroscopic techniques. The spectral characteristics obtained from these analyses confirm the structures of the synthesized products . Docking studies have also been performed to elucidate the relationship between the antimicrobial activity and molecular properties of the synthesized compounds . These studies are crucial for understanding how the molecular structure of such compounds influences their biological activity.
Chemical Reactions Analysis
The reactivity of the compounds is influenced by the substituents present on the aromatic core, which affects the completeness of the condensation reactions during synthesis . This suggests that the chemical reactions involved in the synthesis of the compound would also be influenced by the nature of the substituents present on its aromatic core, which could be optimized to enhance the yield and purity of the final product.
Physical and Chemical Properties Analysis
The physical and chemical properties of the synthesized compounds are characterized using techniques such as high-performance liquid chromatography (HPLC), which helps in determining the purity of the substances . The compounds discussed in the papers have shown a purity of more than 95%, indicating that similar analytical methods could be applied to assess the quality of "2-(4-(2-(benzylthio)acetamido)phenyl)-N-(2,2,2-trifluoroethyl)-2H-tetraazole-5-carboxamide" . The antimicrobial activity of these compounds is also quantified using minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) values, which could be relevant for assessing the biological efficacy of the compound .
Aplicaciones Científicas De Investigación
Synthesis and Characterization
- The compound has been utilized in the synthesis and characterization of various derivatives for biological evaluations. For example, Talupur, Satheesh, and Chandrasekhar (2021) synthesized and characterized a series of tetrazol-thiophene carboxamides, revealing insights into their molecular structures and potential biological applications (Talupur, Satheesh, & Chandrasekhar, 2021).
Antimicrobial Evaluation
- Various derivatives of the compound have shown promising antimicrobial activities. For instance, Gouda et al. (2010) demonstrated the antimicrobial potential of thiazole and pyrazole derivatives based on tetrahydrobenzothiophene, indicating the compound's utility in developing antimicrobial agents (Gouda, Berghot, Abd El-Ghani, & Khalil, 2010).
Antioxidant Studies
- The compound has been involved in antioxidant research. Ahmad et al. (2012) synthesized benzyl/phenyl-tetrazole acetamides, demonstrating their moderate to significant radical scavenging activity, which is crucial for developing antioxidant therapies (Ahmad, Siddiqui, Gardiner, Parvez, & Aslam, 2012).
Protein Tyrosine Phosphatase 1B (PTP1B) Inhibitory Activity
- Research by Maheshwari et al. (2019) highlighted the use of tetrazole acetamide derivatives, including the subject compound, as inhibitors of PTP1B. This has implications for antidiabetic drug development, showcasing the compound's potential in medical applications (Maheshwari, Karthikeyan, Bhadada, Verma, Sahi, Moorthy, & Trivedi, 2019).
Molecular Docking and Drug Design
- The compound has also been used in molecular docking studies for drug design, as demonstrated by Al-Ostoot et al. (2020), who synthesized and analyzed indole acetamide derivatives for anti-inflammatory applications (Al-Ostoot, Geetha, Mohammed, Akhileshwari, Sridhar, & Khanum, 2020).
Anticancer Activity
- Research on derivatives of the compound has shown potential in anticancer applications. Atta and Abdel‐Latif (2021) synthesized thiophene derivatives, including thiophene-2-carboxamide, demonstrating inhibitory activity against various cancer cell lines (Atta & Abdel‐Latif, 2021).
Propiedades
IUPAC Name |
2-[4-[(2-benzylsulfanylacetyl)amino]phenyl]-N-(2,2,2-trifluoroethyl)tetrazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17F3N6O2S/c20-19(21,22)12-23-18(30)17-25-27-28(26-17)15-8-6-14(7-9-15)24-16(29)11-31-10-13-4-2-1-3-5-13/h1-9H,10-12H2,(H,23,30)(H,24,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZOUKAFXYPGTGN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CSCC(=O)NC2=CC=C(C=C2)N3N=C(N=N3)C(=O)NCC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17F3N6O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[3-(4-ethylphenyl)-6-oxopyridazin-1-yl]-N-(4-fluoro-3-nitrophenyl)acetamide](/img/structure/B3006418.png)


![3-(4-Chlorophenyl)-4,5,6,7-tetrahydrobenzo[c]isoxazole](/img/structure/B3006425.png)

![6-Methylthieno[2,3-b]quinoline-2-carboxylic acid](/img/structure/B3006427.png)
![3-(4-methoxyphenyl)-9-(pyridin-4-ylmethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-2(8H)-one](/img/structure/B3006428.png)






![2-Amino-1-[3-(benzyloxy)phenyl]ethan-1-ol](/img/structure/B3006438.png)